An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxymethylpropanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxymethylpropanoic Acid
Disclaimer: Information regarding the specific enantiomer (R)-2-Hydroxymethylpropanoic acid is limited in publicly available scientific literature. This guide focuses on the closely related and more extensively studied compound, (2R)-3-hydroxy-2-methylpropanoic acid , also known as (R)-3-Hydroxyisobutyric acid. It is plausible that the user's query contained a slight misnomer, and this document aims to provide the most relevant and comprehensive information available.
Introduction
(2R)-3-hydroxy-2-methylpropanoic acid is a chiral organic compound that plays a role in the metabolic pathway of the amino acid valine. Its stereochemistry and functional groups—a carboxylic acid and a primary alcohol—dictate its physical and chemical behavior, making it a molecule of interest for researchers in metabolic studies and drug development. This technical guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.
Physicochemical Properties
The following tables summarize the known quantitative data for (2R)-3-hydroxy-2-methylpropanoic acid and its racemic mixture.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Density | 1.195 g/cm³ | [3] |
| Boiling Point | 252.9 °C at 760 mmHg | [3] |
| Flash Point | 121 °C | [3] |
Table 2: Solubility Data for 3-hydroxy-2-methylpropanoic acid (Racemic)
| Solvent | Solubility | Source |
| Water | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Benzene | Soluble (in hot benzene) | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of (R)-2-Hydroxymethylpropanoic acid are outlined below.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
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A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
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The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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For a pure compound, this range is typically narrow (1-2 °C).
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its application in different experimental and formulation contexts.
Methodology:
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A small, accurately weighed amount of the solute ((R)-2-Hydroxymethylpropanoic acid) is added to a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, methanol, acetone, benzene) is added incrementally.
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The mixture is agitated vigorously after each addition.
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Solubility is determined by observing the formation of a clear, homogenous solution at a specific solute concentration. Qualitative descriptors (e.g., soluble, slightly soluble, insoluble) are often used.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
A known concentration of the acidic compound is dissolved in water.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the base.
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A titration curve is generated by plotting the pH against the volume of base added.
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The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Optical Rotation Measurement
Optical rotation is a unique property of chiral molecules and is measured using a polarimeter.
Methodology:
-
A solution of the chiral compound with a known concentration is prepared in a suitable solvent.
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
Plane-polarized light is passed through the sample.
-
The angle to which the plane of polarized light is rotated by the solution is measured.
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The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
Visualizations
Metabolic Pathway
(R)-3-hydroxy-2-methylpropanoic acid (3-hydroxyisobutyrate) is an intermediate in the catabolism of the branched-chain amino acid, valine.[5][6][7]
Caption: Valine Catabolism Pathway.
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic acid.
Caption: Physicochemical Property Determination Workflow.
Potential Signaling Role
While specific signaling pathways for (R)-3-hydroxy-2-methylpropanoic acid are not well-documented, the related molecule beta-hydroxybutyrate (BHB), a ketone body, is known to have signaling functions. This suggests a potential area for future research into the biological roles of (R)-3-hydroxy-2-methylpropanoic acid.
Caption: Hypothesized Signaling Roles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
